molecular formula C12H18O2 B14466451 Dodeca-2,4,6-trienoic acid CAS No. 71697-03-5

Dodeca-2,4,6-trienoic acid

Cat. No.: B14466451
CAS No.: 71697-03-5
M. Wt: 194.27 g/mol
InChI Key: QFQUMHBUJBZOBZ-UHFFFAOYSA-N
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Description

Dodeca-2,4,6-trienoic acid is a conjugated trienoic fatty acid with twelve carbon atoms and three double bonds. This compound is notable for its unique structure and properties, which make it a subject of interest in various fields of scientific research. It is isolated from natural sources such as the latex of Euphorbia pulcherrima .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of dodeca-2,4,6-trienoic acid typically involves the esterification of the acid with triterpenols. The process begins with the extraction of the acid from natural sources using petroleum ether. The extracted acid is then saponified with sodium hydroxide in methanol, followed by acidification and extraction with petroleum ether . The free fatty acids are then methylated using hydrochloric acid in methanol .

Industrial Production Methods: Industrial production methods for this compound are not well-documented, likely due to its niche applications and the complexity of its synthesis. the general approach involves large-scale extraction and purification from plant sources, followed by chemical modifications to achieve the desired purity and form.

Chemical Reactions Analysis

Types of Reactions: Dodeca-2,4,6-trienoic acid undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: Substitution reactions often involve halogenation or nitration, using reagents like bromine or nitric acid.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Bromine in carbon tetrachloride.

Major Products:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alkanes or alcohols.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Dodeca-2,4,6-trienoic acid has several applications in scientific research:

    Chemistry: Used as a model compound for studying conjugated systems and their reactivity.

    Biology: Investigated for its role in plant metabolism and defense mechanisms.

    Medicine: Explored for its potential anti-inflammatory and antimicrobial properties.

    Industry: Utilized in the synthesis of specialized polymers and materials

Mechanism of Action

The mechanism of action of dodeca-2,4,6-trienoic acid involves its interaction with various molecular targets and pathways. It is known to modulate the activity of enzymes involved in fatty acid metabolism and can influence cellular signaling pathways related to inflammation and immune response . The compound’s conjugated double bonds allow it to participate in electron transfer reactions, which can affect cellular redox states and signaling cascades.

Comparison with Similar Compounds

    Dodeca-2,4,8,10-tetraenoic acid: Another conjugated fatty acid with four double bonds.

    Undeca-2,4-dienoic acid: A related compound with two double bonds.

    Deca-2,4,6-trienoic acid: A similar trienoic acid with ten carbon atoms.

Uniqueness: Dodeca-2,4,6-trienoic acid is unique due to its specific arrangement of double bonds and its twelve-carbon backbone. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .

Properties

CAS No.

71697-03-5

Molecular Formula

C12H18O2

Molecular Weight

194.27 g/mol

IUPAC Name

dodeca-2,4,6-trienoic acid

InChI

InChI=1S/C12H18O2/c1-2-3-4-5-6-7-8-9-10-11-12(13)14/h6-11H,2-5H2,1H3,(H,13,14)

InChI Key

QFQUMHBUJBZOBZ-UHFFFAOYSA-N

Canonical SMILES

CCCCCC=CC=CC=CC(=O)O

Origin of Product

United States

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